2-(2-Phenyloxolan-2-yl)ethanamine

Description

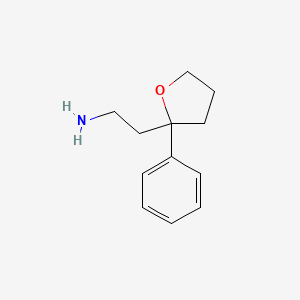

2-(2-Phenyloxolan-2-yl)ethanamine is a substituted ethanamine derivative featuring a phenyl group and an oxolane (tetrahydrofuran) ring attached to the second carbon of the ethanamine backbone. Its molecular formula is inferred as C₁₂H₁₅NO, with a calculated molecular weight of 189.25 g/mol.

Properties

IUPAC Name |

2-(2-phenyloxolan-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-9-8-12(7-4-10-14-12)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHGHUQHIAVGLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)(CCN)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenyloxolan-2-yl)ethanamine typically involves the reaction of oxirane (ethylene oxide) with phenylmagnesium bromide (a Grignard reagent) to form 2-phenyloxirane. This intermediate is then subjected to ring-opening reactions with amines to yield the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperature control to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is designed to be efficient and cost-effective, with considerations for safety and environmental impact. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenyloxolan-2-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into more saturated amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxolane ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(2-Phenyloxolan-2-yl)ethanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 2-(2-Phenyloxolan-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Cyclic Substituents

2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine

- Molecular Formula: C₆H₁₁NO₂

- Molecular Weight : 133.16 g/mol

- Key Features : A dioxolane ring (two oxygen atoms) with a methyl group at position 2. The additional oxygen increases polarity but may reduce metabolic stability compared to the oxolane analog .

2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride

- Molecular Formula : C₁₂H₁₇N₂·2HCl

- The hydrochloride salt improves solubility for pharmaceutical applications .

2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine

- Molecular Formula : C₉H₁₇N

- Molecular Weight : 139.24 g/mol

- Key Features: A bicyclic structure (norbornane) increases steric bulk, which may affect receptor binding or pharmacokinetics .

Functional Group Variations

2-(1H-Indol-3-yl)ethanamine

- Molecular Formula : C₁₀H₁₂N₂

- Molecular Weight : 160.22 g/mol

- Applications : The indole ring mimics neurotransmitters (e.g., serotonin), making it relevant in neuropharmacology. Used in cytokine regulation studies .

2-(Phenylthio)ethanamine

- Molecular Formula : C₈H₁₁NS

- Molecular Weight : 153.25 g/mol

2-Thiopheneethylamine

Physicochemical and Pharmacological Properties

Key Research Findings

Indole Derivatives : 2-(1H-Indol-3-yl)ethanamine derivatives (e.g., DPIE) suppress pro-inflammatory cytokines in oral cells, suggesting anti-inflammatory applications .

Safety Profiles : Simple phenyl ethylamines (e.g., 2-Phenyl Ethylamine) exhibit acute toxicity (oral and dermal), necessitating careful handling in industrial settings .

Synthetic Utility : Compounds like 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine serve as intermediates in polymer synthesis, leveraging their rigid structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.